molecular formula C13H13ClN2O3 B8132180 2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one

2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one

Cat. No.: B8132180
M. Wt: 280.70 g/mol
InChI Key: OSPXEAYTJZRXAB-UHFFFAOYSA-N
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Description

The compound identified as “2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” involves specific synthetic routes. These routes typically include the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

“2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

The reactions involving “this compound” commonly use reagents such as:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Catalysts: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products can vary widely, showcasing the versatility of “this compound” in different chemical processes.

Scientific Research Applications

“2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Utilized in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism by which “2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” exerts its effects involves specific molecular targets and pathways. These targets can include enzymes, receptors, or other proteins that interact with the compound, leading to a cascade of biochemical events. The exact pathways can vary depending on the context of its use.

Properties

IUPAC Name

2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-18-8-5-9-11(12(17)16-13(14)15-9)10(6-8)19-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPXEAYTJZRXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC3CCC3)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)OC3CCC3)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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